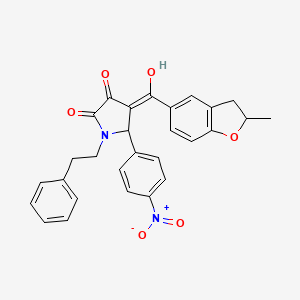![molecular formula C21H26N2O4S B11133931 N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B11133931.png)
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dihydroisoquinoline moiety, a sulfonamide group, and an ethoxy-methylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of mild bases and solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and catalysts is crucial to minimize by-products and ensure the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to altered cellular functions. Detailed studies have shown that the carboxylate group occupies the oxyanion hole in enzymes, while the sulfonamide provides the correct twist to allow binding in hydrophobic pockets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
Uniqueness
N-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-4-27-20-10-9-19(13-15(20)2)28(25,26)22-16(3)21(24)23-12-11-17-7-5-6-8-18(17)14-23/h5-10,13,16,22H,4,11-12,14H2,1-3H3 |
InChI Key |
KHLMPVWJKNXQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)N2CCC3=CC=CC=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11133850.png)
![N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11133852.png)

![5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133858.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11133863.png)
![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B11133865.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133870.png)
![4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11133886.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B11133892.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133902.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11133905.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11133912.png)

![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11133935.png)
